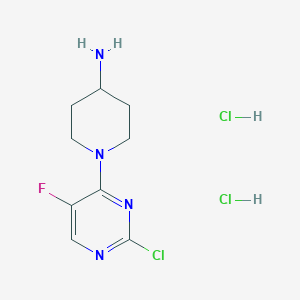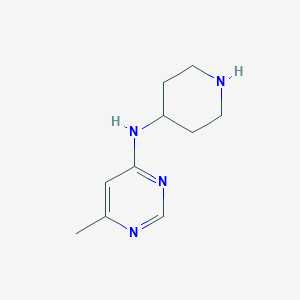
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
Übersicht
Beschreibung
“6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a small molecule with the CAS Number: 1239843-12-9 . It has a molecular weight of 192.26 . The IUPAC name for this compound is N-(6-methyl-4-pyrimidinyl)-N-(4-piperidinyl)amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16N4/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,12,13,14) . This indicates that the molecule consists of a pyrimidine ring with a methyl group at the 6th position and a piperidine ring attached to the 4th position of the pyrimidine ring.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . The compound’s molecular weight is 192.26 .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocyclic Chemistry
Pyrimidine derivatives are pivotal in the synthesis of N-heterocycles, offering pathways to structurally diverse compounds. They serve as key intermediates in creating piperidines, pyrrolidines, and azetidines, which are foundational structures in many natural products and therapeutics. The versatility of pyrimidine chemistry facilitates the development of novel synthetic methodologies for constructing complex molecular architectures with potential applications in drug discovery and materials science (R. Philip et al., 2020).
Pharmacological Significance
Pyrimidine cores are explored extensively for their pharmacological properties. They exhibit a wide range of activities, including antiviral, antitumor, and antimicrobial effects. The structural diversity of pyrimidine derivatives allows for the modulation of biological activity, making them promising scaffolds for the development of new therapeutic agents. Systematic analysis of pyrimidine derivatives from a pharmacological viewpoint could serve as a foundation for discovering new, effective, and safe medicines (A. Chiriapkin, 2022).
Role in Optoelectronic Materials
Functional groups related to pyrimidine derivatives are increasingly utilized in the creation of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The unique electronic properties of pyrimidine-based compounds make them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices (G. Lipunova et al., 2018).
Contributions to Food Safety Research
Research on heterocyclic aromatic amines, including pyrimidine derivatives, addresses their formation and mitigation in food processing. This work is critical for understanding the dietary risk factors associated with cancer and developing strategies to reduce exposure to potential carcinogens. The insights from these studies contribute to food safety research, emphasizing the importance of controlling the generation of harmful compounds during cooking and processing (Xiaoqian Chen et al., 2020).
Biochemische Analyse
Biochemical Properties
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity. This inhibition can lead to alterations in cellular processes and functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the PI3K-Akt signaling pathway, which is essential for cell growth and survival. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as protein kinases, by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to a cascade of effects on cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular behavior, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to changes in the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and cell cycle regulation.
Eigenschaften
IUPAC Name |
6-methyl-N-piperidin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDSIWFKRJJSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)
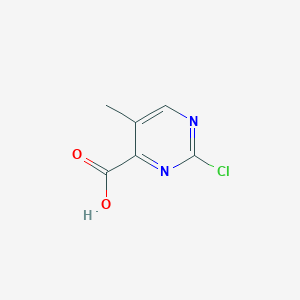

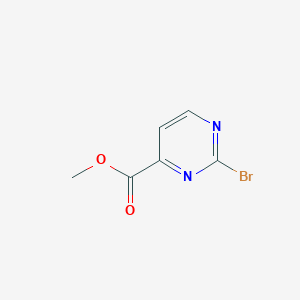


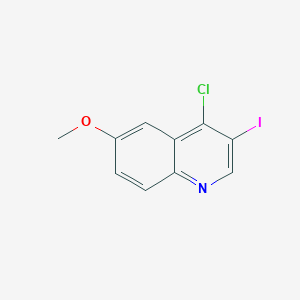


![(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1427743.png)
![1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1427744.png)
![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
![4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1427749.png)
